

An In-depth Technical Guide to Methyl 3-formyl-4-methoxybenzoate

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Compound of Interest

Compound Name: Methyl 3-formyl-4-methoxybenzoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **methyl 3-formyl-4-methoxybenzoate**. The information is intended to support research and development activities in medicinal chemistry and related fields.

Chemical Structure and Identification

Methyl 3-formyl-4-methoxybenzoate is an aromatic organic compound characterized by a benzene ring substituted with a methyl ester, a formyl (aldehyde), and a methoxy group.

Molecular Structure:

Chemical Structure of **Methyl 3-formyl-4-methoxybenzoate**

Table 1: Compound Identification

Identifier	Value
IUPAC Name	Methyl 3-formyl-4-methoxybenzoate
CAS Number	145742-55-8
Molecular Formula	C ₁₀ H ₁₀ O ₄
Molecular Weight	194.18 g/mol
Canonical SMILES	COC1=C(C=C(C=C1)C(=O)OC)C=O
InChI Key	UBHWBFCQJCEFSA-UHFFFAOYSA-N

Physicochemical Properties

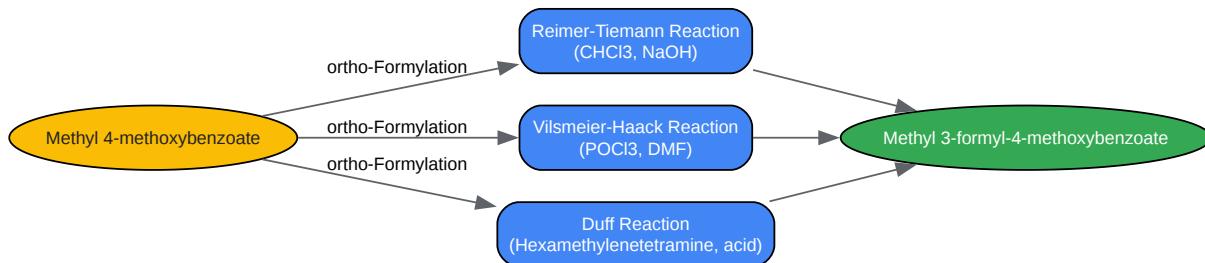
A summary of the known and predicted physicochemical properties of **methyl 3-formyl-4-methoxybenzoate** is presented below.

Table 2: Physicochemical Data

Property	Value	Source
Physical State	Solid	Vendor Data
Appearance	Off-white to white solid	Vendor Data
Melting Point	100 - 104 °C	
Boiling Point (Predicted)	332.3 ± 27.0 °C at 760 Torr	Vendor Data
Density (Predicted)	1.191 ± 0.06 g/cm ³ at 20 °C	
Solubility	Data not available	-

Synthesis

While a specific, detailed experimental protocol for the synthesis of **methyl 3-formyl-4-methoxybenzoate** is not readily available in the literature, its synthesis can be logically approached through the ortho-formylation of methyl 4-methoxybenzoate. Several established methods for the formylation of activated aromatic rings are applicable.



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Plausible Synthetic Pathways to **Methyl 3-formyl-4-methoxybenzoate**

Proposed Experimental Protocol (Duff Reaction)

The Duff reaction is a viable method for the ortho-formylation of phenols and other electron-rich aromatic compounds, such as methyl 4-methoxybenzoate.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Methyl 4-methoxybenzoate
- Hexamethylenetetramine (HMTA)
- Trifluoroacetic acid (TFA) or another suitable acid catalyst
- A suitable solvent (e.g., acetic acid)
- Hydrochloric acid (for hydrolysis)
- Diethyl ether or ethyl acetate (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methoxybenzoate and hexamethylenetetramine in the chosen

solvent.

- Addition of Acid: Slowly add the acid catalyst to the reaction mixture while stirring.
- Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Hydrolysis: After cooling to room temperature, add a solution of hydrochloric acid and continue to stir to hydrolyze the intermediate imine.
- Workup: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.
- Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Data (Predicted)

Due to the lack of experimentally determined spectra in the public domain, the following are predicted spectroscopic characteristics based on the structure of **methyl 3-formyl-4-methoxybenzoate** and data from analogous compounds.

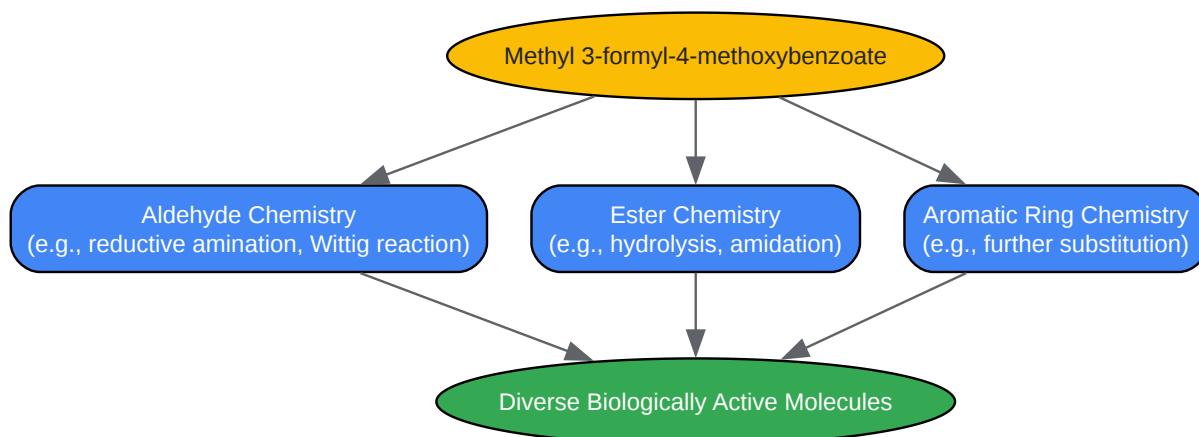
Table 3: Predicted Spectroscopic Data

Technique	Predicted Characteristics
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons: Three signals in the aromatic region (δ 7.0-8.0 ppm). Expect a doublet for the proton ortho to the ester, a doublet for the proton ortho to the formyl group, and a singlet or narrow doublet for the proton between the formyl and methoxy groups.- Aldehyde proton: A singlet around δ 9.8-10.5 ppm.- Methoxy protons: Two singlets, one for the ester methyl group (around δ 3.9 ppm) and one for the ether methoxy group (around δ 3.9-4.0 ppm).
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbons: Two signals in the downfield region, one for the ester carbonyl (around δ 165-170 ppm) and one for the aldehyde carbonyl (around δ 190-195 ppm).- Aromatic carbons: Six signals in the aromatic region (δ 110-160 ppm), with carbons attached to oxygen appearing more downfield.- Methoxy carbons: Two signals around δ 50-60 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- C=O stretching (ester): Strong absorption band around 1720-1730 cm^{-1}.- C=O stretching (aldehyde): Strong absorption band around 1690-1715 cm^{-1}.- C-H stretching (aldehyde): Two weak bands around 2720 cm^{-1} and 2820 cm^{-1}.- C-O stretching (ether and ester): Strong bands in the 1000-1300 cm^{-1} region.- Aromatic C=C stretching: Medium to weak bands in the 1450-1600 cm^{-1} region.

Applications in Drug Development

While there are no specific drugs that directly incorporate the **methyl 3-formyl-4-methoxybenzoate** moiety, substituted benzaldehydes are a crucial class of intermediates in medicinal chemistry.^[6]^[7] The presence of multiple functional groups—aldehyde, ester, and

methoxy—on the aromatic ring makes this compound a versatile scaffold for the synthesis of more complex molecules with potential biological activity.



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Potential Synthetic Utility in Drug Discovery

The aldehyde functional group can be readily transformed into other functionalities, such as amines via reductive amination or alkenes via the Wittig reaction. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These transformations allow for the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR).

The methoxy and formyl substitution pattern is found in various natural products and synthetic compounds with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Therefore, **methyl 3-formyl-4-methoxybenzoate** represents a valuable starting material for the synthesis of novel therapeutic agents.

Safety Information

Detailed toxicological data for **methyl 3-formyl-4-methoxybenzoate** is not available. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Methyl 3-formyl-4-methoxybenzoate is a synthetically useful building block with potential applications in drug discovery and development. While detailed experimental data for this specific compound is limited, its properties and reactivity can be inferred from related structures. The synthetic routes and potential applications outlined in this guide provide a foundation for further research and utilization of this versatile molecule.

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